molecular formula C11H12O B121739 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde CAS No. 155566-56-6

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde

Cat. No. B121739
M. Wt: 160.21 g/mol
InChI Key: FITHCUPIPFVCGS-UHFFFAOYSA-N
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Description

Tetralin, or 1,2,3,4-Tetrahydronaphthalene, is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .


Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . Although traditionally nickel catalysts are employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .


Molecular Structure Analysis

The molecular structure of Tetralin is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Tetralin is 132.2023 .


Chemical Reactions Analysis

Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . The partially hydrogenated coal is more soluble . It is also used for the laboratory synthesis of hydrogen bromide .


Physical And Chemical Properties Analysis

Tetralin is a colorless liquid . It has a density of 0.973 g/mL at 25 °C . The boiling point of Tetralin is between 206 to 208 °C . It is insoluble in water .

Scientific Research Applications

Stereoselective Reduction and Synthesis

  • Stereoselective Reduction : 1,2,3,4-Tetrahydronaphthalen-1-amine derivatives, important synthetic intermediates, were produced through acylation and stereoselective reduction, yielding mainly cis-form aminonaphthyl alcohols, confirmed by 2D1H NMR (Men Wei-dong, 2013).

Methylene Transfer and Aldehyde Synthesis

  • Methylene Ketones and Aldehydes : A direct methylene transfer method was employed to produce compounds like 2-methylene-1-oxo-1,2,3,4-tetrahydronaphthalene, demonstrating a novel approach in organic synthesis (J. Gras, 2003).

Self-Assembly and Nanoarchitecture

  • Chiral Self-Assembly : 1,2,3,4-Tetrahydronaphthalene molecules exhibit chiral self-assembly into two distinct structures - a porous pinwheel nanoarchitecture and a close-packed herringbone arrangement, as observed using scanning tunneling microscopy (F. Silly, S. Ausset, Xiaonan Sun, 2017).

Synthesis of Complex Hydrocarbons

  • Synthesis of Polycyclic Hydrocarbons : 2-Bromo-1-vinyl-3,4-dihydronaphthalene and its derivatives were used in palladium(0) coupling-electrocyclic ring closure sequences to synthesize complex hydrocarbons like chrysenes and phenanthrenes (T. L. Gilchrist, R. J. Summersell, 1988).

Molecular Structure Analysis

  • Molecular Structure of Derivatives : The molecular structure of compounds like anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, identified as a metabolite of naphthalene, was determined using X-ray crystallographic techniques, revealing a "twist-boat" conformation (C. L. Klein, E. Stevens, 1984).

Catalysis and Oxidation Studies

  • Oxidation Catalysis : The oxidation of 1,2,3,4-tetrahydronaphthalene using copper(II) acetate in glacial acetic acid, with the addition of lithium chloride, was found to accelerate the reaction significantly (S. Imamura, M. Teramoto, Takao Sumi, H. Aomi, H. Teranishi, Y. Takegami, 1976).

Physical and Chemical Properties

  • Physical Properties of Mixtures : The physical properties, such as density, viscosity, and speed of sound, of mixtures containing 1,2,3,4-tetrahydronaphthalene were extensively measured, showing the impact of mole fraction and temperature on these properties (D. L. Prak, Bridget G. Lee, 2016).

Safety And Hazards

Tetralin is combustible and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, using personal protective equipment, and not inducing vomiting if swallowed .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITHCUPIPFVCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde

CAS RN

81292-68-4
Record name 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
ZP Zhang, L Chen, X Li, JP Cheng - The Journal of Organic …, 2018 - ACS Publications
A chiral squaramide catalyzed approach constructing spiro-3,4-dihydrocoumarin motif by the enantioselective 1,6-addition/acetalization reactions of 1-oxotetralin-2-carbaldehydes and …
Number of citations: 67 pubs.acs.org
O Bueno, G Tobajas, E Quesada… - European Journal of …, 2018 - Elsevier
Based on the conformation of the α-methyl chalcone TUB091 in its complex with tubulin, a series of conformational mimetics have been designed and synthesized where the methyl …
Number of citations: 17 www.sciencedirect.com
D Leinweber, M Schnebel, R Wartchow… - European Journal of …, 2002 - Wiley Online Library
3‐Bis(ethylenedioxy)‐2‐indanone (2) was shown to react with some dienophiles to give naphthoquinone acetals under photochemical reaction conditions, presumably by …
A Baj, J Cedrowski, E Olchowik-Grabarek, A Ratkiewicz… - Antioxidants, 2019 - mdpi.com
Vitamin E is the most active natural lipophilic antioxidant with a broad spectrum of biological activity. α-Tocopherol (α-T), the main representative of the vitamin E family, is a strong …
Number of citations: 22 www.mdpi.com
K Hasani, S Hosseini, H Gholizadeh, A Dargahi… - Biomass Conversion …, 2021 - Springer
The aim of the present study was to evaluate the efficiency of advanced oxidation processes (electrochemical, Fenton, and electro-Fenton) in the removal of oxytetracycline antibiotic …
Number of citations: 30 link.springer.com
E Brenna, FG Gatti, L Malpezzi, D Monti… - The Journal of …, 2013 - ACS Publications
A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active …
Number of citations: 55 pubs.acs.org
JL Gilmore, HY Xiao, TGM Dhar, MG Yang, Z Xiao… - 2019 - ACS Publications
Recently, our research group reported the identification of BMS-986104 (2) as a differentiated S1P 1 receptor modulator. In comparison to fingolimod (1), a full agonist of S1P 1 currently …
Number of citations: 12 pubs.acs.org
S Hristeva - 2016 - publications.rwth-aachen.de
At the beginning of the century, a large number of research groups focused their attention towards applying small organic molecules as catalysts for various processes. As a result, a …
Number of citations: 4 publications.rwth-aachen.de
J Ichikawa, K Sakoda, J Mihara, N Ito - Journal of fluorine chemistry, 2006 - Elsevier
Arylpalladium or aminopalladium species bearing a 2,2-difluorovinyl group undergo an unusual 5-endo alkene insertion followed by β-fluorine elimination. These processes provide a …
Number of citations: 65 www.sciencedirect.com
K Hasani, S Hosseini, H Gholizadeh, A Dargahi… - 2021 - researchsquare.com
The aim of the present study was to evaluate the efficiency of advanced oxidation processes (electrochemical, Fenton and electro-Fenton) in the removal of oxytetracycline using SS316 …
Number of citations: 3 www.researchsquare.com

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